2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1240571-85-0
VCID: VC11714638
InChI: InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br
Molecular Formula: C13H10Br2N4O2
Molecular Weight: 414.05 g/mol

2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

CAS No.: 1240571-85-0

Cat. No.: VC11714638

Molecular Formula: C13H10Br2N4O2

Molecular Weight: 414.05 g/mol

* For research use only. Not for human or veterinary use.

2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione - 1240571-85-0

Specification

CAS No. 1240571-85-0
Molecular Formula C13H10Br2N4O2
Molecular Weight 414.05 g/mol
IUPAC Name 2-[3-(3,5-dibromo-1,2,4-triazol-1-yl)propyl]isoindole-1,3-dione
Standard InChI InChI=1S/C13H10Br2N4O2/c14-12-16-13(15)19(17-12)7-3-6-18-10(20)8-4-1-2-5-9(8)11(18)21/h1-2,4-5H,3,6-7H2
Standard InChI Key NFRDBWROKIYVLN-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=NC(=N3)Br)Br

Introduction

Structural Characterization and Nomenclature

The compound’s IUPAC name, 2-[3-(3,5-dibromo-1H-1,2,4-triazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione, delineates its core components:

  • Isoindole-1,3-dione: A bicyclic structure with two ketone groups at positions 1 and 3, known for its electron-deficient nature and role in photophysical applications.

  • 3,5-Dibromo-1H-1,2,4-triazole: A brominated triazole ring exhibiting antimicrobial and antiviral properties .

  • Propyl linker: A three-carbon chain facilitating spatial separation between the two aromatic systems, potentially modulating solubility and intermolecular interactions.

Key structural features inferred from analogous compounds include:

  • Tautomerism: The 1,2,4-triazole moiety may exhibit tautomerism, influencing electronic distribution and binding interactions.

  • Stereoisomerism: Propyl-linked systems often adopt distinct Z and E configurations, as observed in related pyrrole-2,5-dione derivatives .

Synthetic Pathways and Optimization

Reaction Design

The synthesis likely involves sequential nucleophilic substitutions and cyclization steps:

  • Formation of the Isoindole-1,3-dione Core: Maleic anhydride derivatives react with primary amines to form imide structures, as demonstrated in the synthesis of pyrrole-2,5-diones .

  • Introduction of the Triazole Moiety: 3,5-Dibromo-1H-1,2,4-triazole (CAS 7411-23-6) undergoes alkylation with a bromopropyl intermediate to attach the propyl linker.

Representative Reaction Scheme:

Maleic anhydride derivative+Primary amineIsoindole-1,3-dione intermediate\text{Maleic anhydride derivative} + \text{Primary amine} \rightarrow \text{Isoindole-1,3-dione intermediate} Intermediate+3,5-Dibromo-1H-1,2,4-triazoleBaseTarget compound\text{Intermediate} + 3,5\text{-Dibromo-1H-1,2,4-triazole} \xrightarrow{\text{Base}} \text{Target compound}

Solvent and Temperature Effects

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while toluene or chloroform may improve yields in anhydride-based reactions .

  • Temperature: Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition of brominated intermediates.

Table 1. Synthetic Conditions for Analogous Compounds

ParameterOptimal RangeImpact on Yield
SolventToluene/Chloroform75–95%
TemperatureReflux (110°C)<70%
Reaction Time5–48 hoursTime-dependent

Spectroscopic and Crystallographic Analysis

NMR Spectroscopy

  • 1^1H NMR:

    • Isoindole-1,3-dione protons resonate at δ 7.6–8.2 ppm (aromatic).

    • Propyl linker signals appear as multiplets at δ 1.8–2.5 ppm (methylene) and δ 3.4–4.0 ppm (N–CH2_2).

    • Triazole NH protons (if present) show broad peaks near δ 12–14 ppm .

  • 13^{13}C NMR:

    • Carbonyl carbons (C=O) at δ 165–175 ppm.

    • Aromatic carbons in triazole at δ 140–150 ppm .

X-ray Diffraction

Single-crystal studies of related compounds reveal:

  • Planarity: The isoindole-1,3-dione core adopts a near-planar conformation, while the triazole ring may tilt due to steric hindrance from bromine atoms .

  • Intermolecular Interactions: Halogen bonding (Br···O) and π–π stacking stabilize the crystal lattice.

Table 2. Crystallographic Data for Analogous Structures

CompoundSpace GroupUnit Cell Parameters (Å)β Angle (°)
Pyrrole-2,5-dione P21_1/ca=10.26, b=10.22, c=15.6698.59
Triazole derivativeP21_1/ca=16.43, b=11.29, c=8.3292.47

Biological Activity and Mechanisms

Antimicrobial Activity

  • Gram-Positive Bacteria: MIC values of 2–8 μg/mL against Staphylococcus aureus for triazole-containing derivatives .

  • Mycobacterial Strains: Moderate activity against Mycobacterium smegmatis (MIC: 16–32 μg/mL).

Table 3. Biological Activity of Structural Analogs

ActivityTargetEfficacy (IC50_{50}/MIC)
Anti-inflammatoryIL-6 inhibition15 μM
AntibacterialS. aureus4 μg/mL

Pharmacological and Industrial Applications

Drug Development

  • Lead Optimization: The brominated triazole enhances metabolic stability and target binding affinity.

  • Prodrug Potential: The isoindole-1,3-dione moiety may serve as a bioreversible prodrug linker.

Material Science

  • Polymer Additives: Bromine atoms improve flame retardancy in polyamide composites.

  • Organic Electronics: Electron-deficient cores facilitate n-type semiconductor behavior.

Challenges and Future Directions

  • Synthetic Scalability: Bromine’s volatility necessitates inert atmospheres and low-temperature handling.

  • Toxicity Profiling: Chronic exposure risks associated with brominated compounds require rigorous ADMET studies.

  • Stereochemical Control: Developing asymmetric synthesis methods to isolate Z/E isomers for targeted bioactivity.

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